molecular formula C18H17NO5 B2799461 methyl 4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate CAS No. 1326852-01-0

methyl 4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate

Cat. No.: B2799461
CAS No.: 1326852-01-0
M. Wt: 327.336
InChI Key: RJTKIRXRBBZUBJ-UHFFFAOYSA-N
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Description

Methyl 4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate is a synthetic compound belonging to the benzoxazepine family, characterized by its complex bicyclic structure. This compound is of interest due to its potential pharmacological and industrial applications, attributed to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate typically involves several steps:

  • Starting materials: : The process starts with the selection of suitable starting materials, such as 9-methoxy-2,3-dihydro-1,4-benzoxazepine and methyl 4-aminobenzoate.

  • Condensation Reaction: : The key step involves a condensation reaction between 9-methoxy-2,3-dihydro-1,4-benzoxazepine and methyl 4-aminobenzoate under acidic conditions to form the desired product.

  • Purification: : Post-reaction, the crude product undergoes purification using methods like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial synthesis may use continuous flow reactors to enhance efficiency and yield. Optimizing reaction parameters such as temperature, pressure, and reagent concentration ensures scalability and economic feasibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically with agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions may involve agents like lithium aluminum hydride to modify specific functional groups.

  • Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites of the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide in acetic acid.

  • Reduction: : Reducing agents like lithium aluminum hydride in anhydrous ether.

  • Substitution: : Substitution reactions often require bases like sodium hydride in aprotic solvents.

Major Products

  • Oxidation: : Produces oxidized derivatives with modified oxygen-containing functional groups.

  • Reduction: : Yields reduced compounds with increased hydrogenation.

  • Substitution: : Forms substituted products with varying functional groups, depending on the reagent used.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Serves as an intermediate for synthesizing more complex organic compounds.

  • Catalyst: : Can be utilized in catalytic processes due to its stable structure.

Biology

  • Pharmacological Studies: : Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

  • Enzyme Inhibition: : May act as an enzyme inhibitor in biochemical pathways.

Medicine

  • Drug Development: : Explored as a lead compound in developing new pharmaceuticals targeting specific diseases.

Industry

  • Material Science: : Potential use in creating novel materials with specific chemical properties.

  • Agrochemicals: : May be researched for creating new pesticides or herbicides.

Mechanism of Action

The compound's mechanism of action is linked to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, affecting various biochemical pathways. This interaction can modulate physiological processes, providing therapeutic benefits in medical applications.

Comparison with Similar Compounds

Unique Characteristics

  • Structure: : The 9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin core imparts distinct chemical reactivity and biological activity.

  • Functional Groups: : The presence of methoxy and ester groups enhances its solubility and reactivity.

Similar Compounds

  • Methyl 4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate: : Similar core structure but lacks the methoxy group, affecting its properties.

  • 4-(9-Methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoic acid: : Similar structure but with a carboxylic acid group instead of an ester, altering its solubility and reactivity.

Properties

IUPAC Name

methyl 4-(9-methoxy-3-oxo-5H-1,4-benzoxazepin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-22-15-5-3-4-13-10-19(16(20)11-24-17(13)15)14-8-6-12(7-9-14)18(21)23-2/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTKIRXRBBZUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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